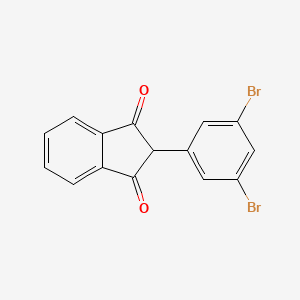

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione

Description

Properties

Molecular Formula |

C15H8Br2O2 |

|---|---|

Molecular Weight |

380.03 g/mol |

IUPAC Name |

2-(3,5-dibromophenyl)indene-1,3-dione |

InChI |

InChI=1S/C15H8Br2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H |

InChI Key |

MJCQZBDGAARDOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Palladium-Catalyzed Isocyanide Insertion and Hydrolysis

A prominent method for preparing 2-aryl-substituted indane-1,3-diones involves the palladium-catalyzed insertion of tert-butyl isocyanide into 1-(2-bromophenyl)-2-phenylethanone derivatives, followed by acid hydrolysis to yield the indane-1,3-dione core substituted at the 2-position with various aromatic rings.

- Catalyst: PdCl2(PPh3)2 or Pd(OAc)2 with phosphine ligands such as DPEPhos.

- Base: Lithium tert-butoxide (LiOtBu) or potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF).

- Temperature: ~120 °C.

- Post-reaction acid hydrolysis with hydrochloric acid to form the indane-1,3-dione structure.

This method tolerates electron-rich and electron-deficient substituents on the aromatic ring, including halogens like bromine, making it suitable for synthesizing 2-(3,5-dibromophenyl)-1H-indene-1,3(2H)-dione.

Reaction Scheme Summary:

- Starting from 1-(2-bromophenyl)-2-(3,5-dibromophenyl)ethanone.

- Pd-catalyzed insertion of tert-butyl isocyanide forms an intermediate.

- Acid hydrolysis converts the intermediate to the target indane-1,3-dione derivative.

Yields: Typically range from 61% to 75% depending on substituents and reaction optimization.

Direct Bromination of 2-Phenyl-1H-indene-1,3(2H)-dione

An alternative approach involves the bromination of 2-phenyl-1H-indene-1,3(2H)-dione to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

- React 2-phenyl-1H-indene-1,3(2H)-dione with brominating agents such as Oxone (potassium peroxymonosulfate) in the presence of ammonium bromide in methanol.

- Reaction conducted under reflux or room temperature conditions.

- Work-up involves quenching with sodium thiosulfate, extraction with ethyl acetate, drying, and purification by column chromatography.

Yields: High yields reported (~95%) for dibrominated products.

Advantages: This method is regioselective for dibromination at the 3,5-positions on the phenyl ring attached to the indane-1,3-dione core.

Knoevenagel Condensation Approach

Although more common for cyano-substituted derivatives, Knoevenagel condensation of substituted indane-1,3-diones with aldehydes can also be applied to functionalize the 2-position with aryl groups, including halogenated phenyl rings.

- Reaction of 1H-indene-1,3(2H)-dione with 3,5-dibromobenzaldehyde in ethanol using bases such as sodium acetate or piperidine.

- Reaction conditions control selectivity and yield.

- This method is less direct and may require further purification steps.

Comparative Data Table of Preparation Methods

Experimental Notes and Characterization

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) and UV visualization.

- Purification typically involves silica gel column chromatography.

- Structural confirmation is achieved by ^1H and ^13C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

- The bromination method using Oxone and ammonium bromide is noted for its regioselectivity and high yield, making it a preferred method when starting from the unsubstituted phenyl derivative.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific enzymes or pathways involved in disease processes.

Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like thioredoxin reductase, which plays a crucial role in maintaining cellular redox balance . By binding to the active site of the enzyme, the compound disrupts its function, leading to an accumulation of reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in the context of cancer research, where selective targeting of cancer cells is a key therapeutic strategy.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 2-(3,5-dibromophenyl)-1H-indene-1,3(2H)-dione, highlighting substituent variations and their electronic effects:

Key Observations :

- Electron-withdrawing groups (e.g., Br, quinolinyl) enhance the electrophilicity of the indene-dione core, favoring applications in charge-transfer systems and semiconductor materials .

- Electron-donating groups (e.g., indole, xanthene) improve redox activity and biological interactions, as seen in enzyme inhibition assays .

Key Observations :

Key Observations :

- Brominated analogs like the target compound may exhibit enhanced bioactivity due to increased lipophilicity and membrane permeability, though specific data for 3,5-dibromo derivatives are lacking in the provided evidence.

- Xanthene and indole derivatives show significant inhibitory effects in plant growth and enzyme assays, suggesting structure-activity relationships dependent on substituent bulk and electronic profiles .

Biological Activity

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the indene derivative class. Its unique structure, characterized by a dibromophenyl substituent attached to an indene-1,3-dione core, enhances its reactivity and potential biological activity. This compound has garnered attention in various chemical and pharmaceutical research fields due to its promising biological properties.

- Molecular Formula : C₁₃H₈Br₂O₂

- Molecular Weight : 344.01 g/mol

The presence of bromine atoms in this compound significantly influences its reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications.

Biological Activity Overview

Research indicates that derivatives of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione exhibit notable biological activities, particularly in anticancer and anti-inflammatory applications. Below are some key findings from recent studies:

Anticancer Activity

- Cytotoxic Effects : In vitro studies have shown that compounds related to 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione demonstrate significant cytotoxicity against various cancer cell lines. For example, one study reported that certain indene derivatives inhibited the growth of AMJ13 breast cancer cells by up to 68% after 72 hours of exposure at specific concentrations .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. The presence of the dibromophenyl group may enhance interactions with molecular targets involved in tumor growth regulation.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione derivatives. These compounds may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

Data Table: Biological Activity Summary

Case Study 1: Cytotoxic Evaluation

In a study assessing the anticancer properties of various indene derivatives, researchers synthesized several compounds based on the indene-1,3-dione framework. The cytotoxicity was evaluated against multiple cancer cell lines using MTT assays. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of brominated indene derivatives. The study utilized in vivo models to evaluate the reduction of edema and inflammatory markers following treatment with these compounds. The findings suggested a significant decrease in inflammation markers, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of indene-dione derivatives typically involves condensation reactions between substituted benzaldehydes and 1H-indene-1,3-dione. For brominated analogs, optimizing catalysts (e.g., acetic acid or CSA) and solvents (e.g., ethanol or THF) is critical. For example, derivatives like 2-(3-fluorophenyl)-indene-dione were synthesized via reflux in ethanol with yields dependent on stoichiometric ratios and purification via recrystallization . Kinetic studies of similar compounds suggest controlling temperature and reaction time minimizes side products like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione?

- Methodological Answer : Structural validation requires multi-technique approaches:

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 170–190 ppm). For example, 2-(3-fluorophenyl) derivatives showed distinct C=O signals at δ 175 ppm .

- IR : Strong carbonyl stretches (~1710–1750 cm) and hydroxyl/enol tautomer peaks (~3250–3500 cm) confirm functional groups .

- XRD : SHELXL-refined crystallography resolves stereochemistry and packing motifs, crucial for brominated analogs due to heavy atom effects .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition (e.g., acetylcholinesterase or tyrosinase) and antioxidant assays (DPPH/ABTS radical scavenging). Derivatives like 2-(indolylmethylene)-indene-diones showed IC values <10 μM in antioxidant studies, suggesting similar brominated analogs could be screened using standardized protocols . Cell viability assays (MTT) on cancer lines (e.g., HeLa) further assess cytotoxicity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Br) influence the compound’s electronic properties for organic electronics?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances electron affinity, making the compound a candidate for n-type semiconductors. UV-Vis and cyclic voltammetry (CV) can quantify bandgap reduction. For example, dimethoxy-substituted indene-diones exhibited λ shifts of ~30 nm compared to non-substituted analogs, correlating with DFT-predicted HOMO-LUMO gaps . Charge mobility can be tested in OFET configurations using thin-film deposition .

Q. What reaction mechanisms dominate in cross-coupling or cycloaddition reactions involving this compound?

- Methodological Answer : Bromine atoms enable Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies of similar compounds suggest Pd(PPh)/KCO in DMF at 80°C achieves >70% coupling efficiency. For cycloadditions (e.g., Diels-Alder), the indene-dione core acts as a dienophile, with regioselectivity controlled by substituent electronic effects . Monitoring intermediates via LC-MS or in situ IR clarifies mechanistic pathways .

Q. How does photostability impact its utility in photopolymerization or dye applications?

- Methodological Answer : Flash photolysis (λ = 253–365 nm) assesses degradation kinetics. Pyrophthalone analogs demonstrated radical formation (e.g., solvated electrons) in alkaline conditions, with half-lives <1 hour under UV exposure . Stabilizers like hindered amine light stabilizers (HALS) or encapsulation in PMMA matrices can mitigate degradation for photoresist applications .

Q. What crystallographic challenges arise in resolving its structure, and how can they be addressed?

- Methodological Answer : Bromine’s high electron density causes absorption errors in XRD. Using Mo-Kα radiation (λ = 0.7107 Å) and SHELXL’s TWIN/BASF commands refines anisotropic displacement parameters. For example, 5,6-dichloro-indene-dione required twin-law refinement to resolve disorder . Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., Br⋯H contacts) .

Q. How do structural modifications (e.g., replacing Br with Cl or CF) alter bioactivity or material properties?

- Methodological Answer : Comparative SAR studies show CF groups enhance lipophilicity (logP +1.5), improving blood-brain barrier penetration, while Cl reduces metabolic clearance. For instance, 2-(3-chlorophenyl)-indene-dione exhibited 2-fold higher CYP3A4 inhibition than non-halogenated analogs . In materials, trifluoromethyl groups increase thermal stability (T >300°C) but reduce solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.